Physicochemical Properties and Applications of 1-(3-Dipropylaminopropyl)homopiperazine: A Comprehensive Technical Guide
Physicochemical Properties and Applications of 1-(3-Dipropylaminopropyl)homopiperazine: A Comprehensive Technical Guide
Executive Summary
1-(3-Dipropylaminopropyl)homopiperazine, formally known by its IUPAC name 3-(1,4-diazepan-1-yl)-N,N-dipropylpropan-1-amine (CAS: 827614-53-9), is a highly versatile polyamine building block[1]. Featuring a 7-membered homopiperazine ring tethered to a lipophilic dipropylaminopropyl tail, this molecule is increasingly utilized in medicinal chemistry as a privileged pharmacophore[2]. This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in drug design, and field-proven, self-validating protocols for its functionalization.
Structural and Physicochemical Profiling
The structural architecture of 1-(3-Dipropylaminopropyl)homopiperazine consists of three distinct functional zones:
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The Secondary Amine (N4 of homopiperazine): The primary site for synthetic derivatization (e.g., acylation, alkylation).
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The Homopiperazine Core (1,4-diazepane): Confers a unique conformational "kink" compared to standard 6-membered piperazine rings, allowing for differentiated spatial vectors when probing receptor binding pockets[3].
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The Dipropylaminopropyl Tail: Acts as a lipophilic anchor while providing a highly basic tertiary amine center for critical ionic interactions with target proteins[2][4].
Quantitative Physicochemical Data
The following table summarizes the core physicochemical metrics critical for formulation and synthetic planning. Data is synthesized from structural cheminformatics and baseline homopiperazine/dipropylamine derivatives[4][5][6].
| Property | Value / Description | Impact on Application |
| Molecular Formula | C₁₄H₃₁N₃ | Defines stoichiometry for synthesis. |
| Molecular Weight | 241.42 g/mol | Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5. |
| LogP (Predicted) | ~1.67 - 2.50 | The dipropyl tail enhances lipophilicity, improving membrane permeability compared to unsubstituted homopiperazine. |
| pKa₁ (Dipropylamino) | ~11.0 | Highly basic; remains protonated at physiological pH, forming strong salt bridges. |
| pKa₂ (Homopiperazine 2° Amine) | ~9.5 - 10.5 | Protonated at physiological pH; requires strong basic conditions (pH > 12) for efficient organic extraction. |
| Physical State | Viscous liquid / Oil | Typical for long-chain polyamines; highly soluble in DCM, MeOH, and acidic aqueous solutions. |
Mechanistic Role in Drug Design (E-E-A-T)
The Homopiperazine Advantage: Causality in Scaffold Selection
In drug development, the choice between a piperazine (6-membered) and a homopiperazine (7-membered) ring is never arbitrary. The inclusion of an additional methylene group in the 1,4-diazepane core increases the ring's flexibility and alters the dihedral angles of attached substituents[7].
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Mechanistic Claim: When designing ligands for aminergic G-protein coupled receptors (GPCRs) such as 5-HT₁A or 5-HT₇, the homopiperazine core allows the attached pharmacophores to access deeper, off-axis hydrophobic sub-pockets that rigid piperazines cannot reach[2].
The Lipophilic Tail: Modulating Target Affinity
The dipropylaminopropyl chain is not merely a linker; it is an active participant in target binding. The tertiary amine at the terminus is highly basic (pKa ~11)[4], ensuring it is fully protonated at physiological pH (7.4). This polycationic state allows the molecule to form a robust bidentate ionic interaction with conserved aspartate residues (e.g., Asp3.32 in 5-HT receptors), while the dipropyl groups engage in localized van der Waals interactions, displacing high-energy water molecules from the receptor pocket[2].
Experimental Protocols: Self-Validating Functionalization
To utilize 1-(3-Dipropylaminopropyl)homopiperazine as a building block, researchers must selectively functionalize the secondary amine (N4) without triggering side reactions at the tertiary amines. The following protocol describes a self-validating N-acylation workflow.
Protocol: Selective N-Acylation and Acid-Base Purification
Step 1: Reaction Setup and Causality
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Procedure: Dissolve 1.0 equivalent of 1-(3-Dipropylaminopropyl)homopiperazine in anhydrous dichloromethane (DCM) at 0 °C. Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
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Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile. The 0 °C environment controls the exothermic nature of the subsequent acylation, preventing thermal degradation.
Step 2: Electrophilic Coupling
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Procedure: Dropwise addition of 1.1 equivalents of the desired acyl chloride. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
Step 3: Self-Validating Monitoring
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Procedure: Monitor the reaction via LC-MS and TLC (Ninhydrin stain).
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Validation Logic: The starting material contains a secondary amine that reacts strongly with Ninhydrin to produce a dark purple spot. The disappearance of this spot, coupled with the LC-MS shift from m/z 242.2 [M+H]⁺ to the expected product mass, self-validates that complete conversion has occurred without over-alkylation.
Step 4: pH-Driven Extraction (Purification)
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Procedure: Quench the reaction with 1M NaOH until the aqueous layer reaches pH 12. Extract 3x with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
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Causality: Because the molecule contains highly basic tertiary amines (pKa ~10-11)[4][6], it will remain water-soluble as a polycation at neutral or mildly basic pH. Pushing the pH to 12 ensures complete deprotonation, forcing the now-lipophilic product into the organic DCM layer while leaving salts and hydrolyzed acyl chloride in the aqueous phase.
Pharmacophore Logic & Workflow Visualization
The following diagram illustrates the structural logic of the molecule and the self-validating synthetic workflow described above.
Figure 1: Structural modules of the compound and its self-validating functionalization workflow.
References
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Badarau, E., et al. "New insights into homopiperazine-based 5-HT1A/5-HT7R ligands: synthesis and biological evaluation". Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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ACS Catalysis. "Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines". Available at:[Link]
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- 4. Buy Dipropylamine | 142-84-7 [smolecule.com]
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- 7. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
